1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide
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Overview
Description
1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide typically involves the reaction of 2,5-dimethoxybenzyl chloride with piperidine-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound with altered chemical properties .
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carboxamide: A structurally similar compound with a carboxamide group instead of a carbohydrazide group.
1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carboxylate: Another similar compound with a carboxylate group.
2,5-Dimethoxybenzylpiperidine: A related compound with a similar benzylpiperidine core structure.
Uniqueness
1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions and interactions, making the compound versatile for different applications .
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-13-5-6-14(21-2)12(8-13)10-18-7-3-4-11(9-18)15(19)17-16/h5-6,8,11H,3-4,7,9-10,16H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUAGXKLHRBGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCCC(C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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